4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the trifluoropropyl group and the thiol group in this compound imparts unique chemical properties that make it of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with an appropriate amine to introduce the amino group.
Step 2: The intermediate product is then reacted with a thiol compound to introduce the thiol group.
Step 3: Finally, the trifluoropropyl group is introduced through a nucleophilic substitution reaction.
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the triazine ring.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit certain enzymes involved in microbial growth, making it an effective antimicrobial agent. The presence of the trifluoropropyl group enhances its binding affinity to these targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity
Uniqueness
4-Amino-6-(3,3,3-trifluoropropyl)-1,3,5-triazine-2-thiol is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C6H7F3N4S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-amino-6-(3,3,3-trifluoropropyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7F3N4S/c7-6(8,9)2-1-3-11-4(10)13-5(14)12-3/h1-2H2,(H3,10,11,12,13,14) |
InChI Key |
UTOKSYOUGDCJGN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=S)N=C(N1)N |
Origin of Product |
United States |
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